COH000

Übersicht

Beschreibung

COH000 ist ein allosterischer, kovalenter und irreversibler Inhibitor des kleinen Ubiquitin-ähnlichen Modifikator-aktivierenden Enzyms (SUMO-aktivierendes Enzym). Diese Verbindung hat ein signifikantes Potenzial gezeigt, die SUMOylierung zu hemmen, einen posttranslationalen Modifikationsprozess, der eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter der Zellzyklusfortschritt, die DNA-Schadensreparatur und die Transkriptionsregulation .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die gezielte Ansprache einer kryptischen Tasche, die sich von der aktiven Stelle des SUMO-aktivierenden Enzyms unterscheidet. Die Verbindung ist so konzipiert, dass sie kovalent und irreversibel an diese Tasche bindet, was zur Hemmung der Enzymaktivität führt . Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind urheberrechtlich geschützt und wurden in der verfügbaren Literatur nicht vollständig offengelegt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert. Angesichts ihrer potenziellen therapeutischen Anwendungen ist es wahrscheinlich, dass die Verbindung unter strengen Bedingungen mit fortschrittlichen organischen Synthesetechniken hergestellt wird, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

COH000 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Target of Action

COH000 is a highly specific covalent allosteric inhibitor of the E1 enzyme for the Ubiquitin-like modifier (Ubl) SUMO . E1 enzymes activate ubiquitin (Ub) and ubiquitin-like modifiers (Ubls) in the first step of Ub/Ubl conjugation cascades . These enzymes are potential targets for therapeutic intervention in cancer and other life-threatening diseases .

Mode of Action

This compound targets a cryptic pocket distinct from the active site that is completely buried in all previous SUMO E1 structures . The binding of this compound to SUMO E1 is accompanied by an array of structural changes that lock the enzyme in a previously unobserved inactive conformation . These structural changes include disassembly of the active site and a 180° rotation of the catalytic cysteine-containing SCCH domain .

Biochemical Pathways

The E1 enzymes initiate Ub/Ubl conjugation cascades by catalyzing the ATP-dependent activation and transfer of their cognate Ub/Ubl to E2-conjugating enzymes . These enzymes then function with an array of E3 ligases to catalyze the formation of an isopeptide bond linking the Ub/Ubl to target proteins . Ub/Ubl conjugation exerts its cellular effects by modulating the stability of target proteins, altering the ability of a target protein to engage in interactions with other cellular proteins, antagonizing other lysine-targeted post-translational modifications, and/or by triggering conformational changes in target proteins that alter their function or location .

Pharmacokinetics

It is known that this compound is an allosteric, covalent, and irreversible inhibitor of sumo-activating enzyme (e1), with an ic50 of 02 μM for SUMOylation in vitro .

Result of Action

This is presumably due to a conformational change in vivo induced by the compound . The lead compound increased the expression of miR-34b and reduced c-Myc levels in lymphoma and colorectal cancer cell lines and a colorectal cancer xenograft mouse model .

Action Environment

It is known that this compound is an allosteric, covalent, and irreversible inhibitor, suggesting that its action may be robust to a variety of environmental conditions .

Biochemische Analyse

Biochemical Properties

COH000 plays a significant role in biochemical reactions, particularly in the inhibition of the SUMO E1 enzyme . This enzyme is responsible for the activation and transfer of the small ubiquitin-like modifier (SUMO) to target proteins, a process that is crucial for various cellular functions . This compound interacts with the SUMO E1 enzyme, leading to its suppression and degradation . The nature of this interaction is covalent and allosteric, meaning that this compound binds to a site on the enzyme that is distinct from the active site, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating the stability of target proteins and altering their ability to engage in interactions with other cellular proteins . Furthermore, this compound has been found to impact cell signaling pathways and gene expression . For instance, it has been observed to increase the expression of miR-34b and reduce c-Myc levels in lymphoma and colorectal cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the SUMO E1 enzyme . By binding to a cryptic pocket distinct from the active site, this compound induces a network of structural changes that lock the enzyme in an inactive conformation . These changes include disassembly of the active site and a 180° rotation of the catalytic cysteine-containing SCCH domain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound has been found to enhance the degradation of the SUMO E1 enzyme, presumably due to a conformational change induced by the compound . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of the SUMOylation process, where it interacts with the SUMO E1 enzyme . Detailed information on its effects on metabolic flux or metabolite levels is currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of COH000 involves targeting a cryptic pocket distinct from the active site of the SUMO-activating enzyme. The compound is designed to bind covalently and irreversibly to this pocket, leading to the inhibition of the enzyme’s activity . The specific synthetic routes and reaction conditions for this compound are proprietary and have not been fully disclosed in the available literature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. given its potential therapeutic applications, it is likely that the compound is synthesized using advanced organic synthesis techniques under stringent conditions to ensure high purity and efficacy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

COH000 unterliegt in erster Linie kovalenten Bindungsreaktionen mit dem SUMO-aktivierenden Enzym. Diese Bindung führt zur Hemmung der Enzymaktivität, indem die Bildung der SUMO-E1-Thioesterbindung verhindert wird .

Häufige Reagenzien und Bedingungen

Zu den gebräuchlichen Reagenzien, die bei der Synthese und den Reaktionen mit this compound verwendet werden, gehören verschiedene organische Lösungsmittel und Katalysatoren, die die kovalente Bindung an das Enzym erleichtern. Die spezifischen Bedingungen für diese Reaktionen werden optimiert, um maximale Wirksamkeit und Selektivität zu gewährleisten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von this compound mit dem SUMO-aktivierenden Enzym gebildet wird, ist ein inaktiver Enzymkomplex. Dieser Komplex ist nicht in der Lage, am SUMOylierungsprozess teilzunehmen, wodurch die posttranslationale Modifikation von Zielproteinen gehemmt wird .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Mechanismen der SUMOylierung und ihrer Hemmung zu untersuchen.

Medizin: this compound hat sich als potenzieller therapeutischer Wirkstoff bei der Behandlung von Krebserkrankungen gezeigt, insbesondere bei solchen, die für ihr Überleben und ihre Proliferation von der SUMOylierung abhängig sind.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kovalent und irreversibel an eine kryptische Tasche im SUMO-aktivierenden Enzym bindet. Diese Bindung führt zu einer Konformationsänderung des Enzyms, was zur Demontage der aktiven Stelle und zur Hemmung der Enzymaktivität führt . Zu den molekularen Zielstrukturen von this compound gehört die katalytische Cystein-haltige Domäne des SUMO-aktivierenden Enzyms, die für die Funktion des Enzyms unerlässlich ist .

Vergleich Mit ähnlichen Verbindungen

COH000 ist einzigartig in seiner Fähigkeit, kovalent und irreversibel an eine kryptische Tasche im SUMO-aktivierenden Enzym zu binden, eine Eigenschaft, die bei anderen Inhibitoren dieses Enzyms nicht beobachtet wird. Ähnliche Verbindungen umfassen:

Der einzigartige Bindungsmechanismus von this compound und die irreversible Hemmung machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen, insbesondere in der Krebsbehandlung .

Eigenschaften

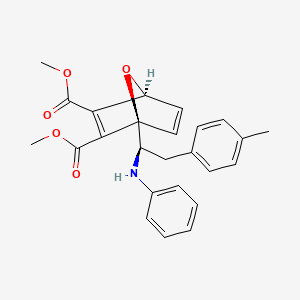

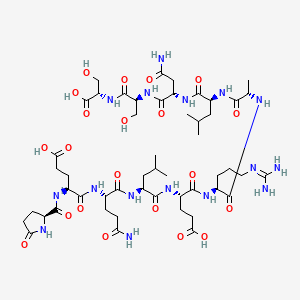

IUPAC Name |

dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPINDDCTUCUSA-DFIYOIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes COH000 a unique inhibitor of SUMO E1?

A1: Unlike inhibitors targeting the active site, this compound binds to a cryptic allosteric pocket in SUMO E1. [] This pocket, distinct from the enzyme's active site, remains hidden in previous SUMO E1 structural studies. [] Binding of this compound to this pocket induces a cascade of structural rearrangements within the enzyme, leading to its inactivation. [] This includes a 180° rotation of the catalytic cysteine-containing SCCH domain and disassembly of the active site, effectively locking the enzyme in a previously unobserved inactive conformation. []

Q2: How well does the X-ray crystal structure of the this compound-SUMO E1 complex predict the activity of this compound analogs?

A2: Surprisingly, there's a discrepancy between the X-ray structure and the observed structure-activity relationship (SAR) data for this compound analogs. [] This suggests crucial non-covalent interactions during the inhibition process are not fully captured in the static crystal structure. []

Q3: How did researchers investigate these missing non-covalent interactions?

A3: Ligand Gaussian accelerated molecular dynamics (LiGaMD) simulations were employed to study the dissociation of this compound from SUMO E1. [] These simulations revealed a critical low-energy non-covalent binding intermediate conformation of this compound. [] Importantly, this intermediate conformation aligned well with the experimentally observed SAR data for this compound analogs, resolving the discrepancy observed with the static X-ray structure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)